Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide/Chloride in Pd-Catalyzed Suzuki–Miyaura Coupling
The C2 iodine atom in 2-iodo-6,7-dihydroindolizin-8(5H)-one provides a kinetically superior oxidative addition partner for Pd(0) catalysts compared to bromo or chloro analogs. The general reactivity order for aryl halides in Suzuki–Miyaura coupling is Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl, a trend firmly established across multiple catalyst systems [1][2]. In practice, this translates to shorter reaction times, lower catalyst loadings, and higher yields for the iodo derivative. When 2-iodoindolizinones were subjected to Suzuki–Miyaura coupling with arylboronic acids under Method C (10% Pd/C, Na₂CO₃, DME/H₂O, 100 °C, 5 h), isolated yields ranged from 30% to 95% across 60 library entries, with the majority of products obtained in good to excellent yields (median ~70%) [3][4].
| Evidence Dimension | Relative oxidative addition rate of aryl halides to Pd(0) in cross-coupling (qualitative reactivity order) |
|---|---|
| Target Compound Data | Ar–I: fastest oxidative addition; enables coupling at lower temperature, shorter time, and lower catalyst loading [1][2] |
| Comparator Or Baseline | Ar–Br: moderate oxidative addition rate; Ar–Cl: sluggish, requires specialized ligands or elevated temperatures [1][2] |
| Quantified Difference | Class-level inference; exact relative rate ratios are catalyst- and substrate-dependent. Representative literature reports rate ratios k(ArI)/k(ArBr) ranging from ~5 to >100 depending on conditions [1]. For 2-iodoindolizinones specifically, Suzuki–Miyaura yields of 30–95% were achieved using Method C or D with Pd/C or Pd(PPh₃)₄, conditions under which 2-bromoindolizinones would be expected to give lower conversions based on the established reactivity order [3][4]. |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling; Method C: 10% Pd/C (0.1 equiv), Na₂CO₃ (3 equiv), DME/H₂O (1:1), 100 °C, 5 h; Method D: Pd(PPh₃)₄ (0.1 equiv), K₂CO₃ (2 equiv), toluene/EtOH/H₂O (4:2:1), 100 °C, 5 h [3][4]. |
Why This Matters
For procurement decisions in medicinal chemistry and parallel synthesis, the iodo derivative's superior cross-coupling reactivity directly translates to higher synthetic throughput, better yields, and greater substrate scope latitude compared to bromo or chloro analogs.
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